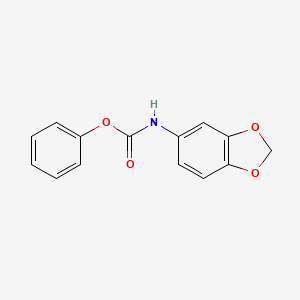

Phenyl 1,3-benzodioxol-5-ylcarbamate

説明

Phenyl 1,3-benzodioxol-5-ylcarbamate is a chemical compound with the molecular formula C14H11NO4 . Its average mass is 257.241 Da and its monoisotopic mass is 257.068817 Da . This compound is used in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of Phenyl 1,3-benzodioxol-5-ylcarbamate consists of 14 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .科学的研究の応用

Organic Light-Emitting Diodes (OLEDs) and SMOLED Displays

Oxadiazole-based compounds have been extensively studied for their luminescent properties. Phenyl 1,3-benzodioxol-5-ylcarbamate is no exception. Researchers have explored its potential as a dopant in OLEDs and SMOLED displays. By carefully designing the compound, it’s possible to achieve emission across the visible spectrum—from violet to green. The electron transport properties of oxadiazole ligands contribute to their suitability for these applications .

Materials Science: Fluorescent Imaging Agents

Fluorescent imaging plays a crucial role in biological and medical research. Phenyl 1,3-benzodioxol-5-ylcarbamate, due to its unique emission properties, can serve as a fluorescent probe. Researchers can use it to visualize specific cellular components, track molecular processes, and study biological systems. Its tunable emission allows for precise targeting and detection .

Drug Discovery and Chemical Biology

The absence of 1,2,3-triazoles in nature hasn’t hindered their broad applications. Phenyl 1,3-benzodioxol-5-ylcarbamate, with its oxadiazole scaffold, can be modified to incorporate 1,2,3-triazole moieties. These derivatives may exhibit interesting biological activities. Researchers explore their potential as drug candidates, enzyme inhibitors, or bioconjugates. The compound’s electron-deficient nature and affinity for hydrogen bonding make it an intriguing scaffold for chemical biology studies .

Antitubercular Activity

Researchers have synthesized derivatives of Phenyl 1,3-benzodioxol-5-ylcarbamate, incorporating indole and pyridine moieties. These compounds were evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra) and Mycobacterium bovis (BCG). The results indicate potential antimycobacterial properties, making them relevant in the fight against tuberculosis .

Supramolecular Chemistry and Polymer Applications

Oxadiazole-based compounds can participate in supramolecular interactions. Researchers explore their self-assembly behavior, host-guest interactions, and polymerization. Phenyl 1,3-benzodioxol-5-ylcarbamate may find applications in designing functional materials, such as sensors, drug delivery carriers, or responsive polymers .

Catalysis and Coordination Chemistry

Boron forms a dative bond with the nitrogen lone pair in Phenyl 1,3-benzodioxol-5-ylcarbamate. This coordination chemistry has implications in catalysis. Researchers investigate its potential as a catalyst or ligand in various reactions. The compound’s stability, reactivity, and electronic properties play a crucial role in these applications .

特性

IUPAC Name |

phenyl N-(1,3-benzodioxol-5-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-14(19-11-4-2-1-3-5-11)15-10-6-7-12-13(8-10)18-9-17-12/h1-8H,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPWYDODWVNEQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351133 | |

| Record name | phenyl 1,3-benzodioxol-5-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 1,3-benzodioxol-5-ylcarbamate | |

CAS RN |

176906-00-6 | |

| Record name | phenyl 1,3-benzodioxol-5-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(4-Ethylphenoxy)propyl]methylamine hydrochloride](/img/structure/B3060037.png)

![1-[4-(Methylthio)benzyl]piperazine hydrochloride](/img/structure/B3060047.png)

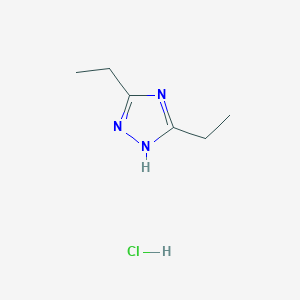

![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B3060049.png)

amine hydrobromide](/img/structure/B3060050.png)